molecular formula C8H6IN3O2 B12572039 Methyl 2-azido-5-iodobenzoate CAS No. 185505-58-2

Methyl 2-azido-5-iodobenzoate

Cat. No.: B12572039
CAS No.: 185505-58-2
M. Wt: 303.06 g/mol
InChI Key: QAAWZVVPVQTCBN-UHFFFAOYSA-N
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Description

Methyl 2-azido-5-iodobenzoate is an organic compound that belongs to the class of azides and iodobenzoates It is characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-azido-5-iodobenzoate can be synthesized through a multi-step process starting from methyl 2-amino-5-iodobenzoate. The amino group is first diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-azido-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-azido-5-iodobenzoate primarily involves the reactivity of its azido and iodine groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in click chemistry. The iodine atom can participate in oxidative processes, forming hypervalent iodine species that act as powerful oxidizing agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azido-5-iodobenzoate is unique due to the presence of both azido and iodine groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a broader range of chemical reactions, making it a versatile compound in organic synthesis and material science .

Properties

CAS No.

185505-58-2

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

methyl 2-azido-5-iodobenzoate

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)6-4-5(9)2-3-7(6)11-12-10/h2-4H,1H3

InChI Key

QAAWZVVPVQTCBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)N=[N+]=[N-]

Origin of Product

United States

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